8-[(Dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a dibenzylamino group, a hexyl chain, and a purine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving appropriate amines and aldehydes.
Introduction of the Dibenzylamino Group: The dibenzylamino group is introduced via nucleophilic substitution reactions, where a suitable dibenzylamine derivative reacts with an intermediate purine compound.
Addition of the Hexyl Chain: The hexyl chain is incorporated through alkylation reactions, using hexyl halides or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the purine core and the dibenzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the purine core, while reduction can produce various reduced derivatives.
Scientific Research Applications
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(2-methoxyethyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-[(dibenzylamino)methyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
What sets 8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart from similar compounds is its unique combination of the dibenzylamino group, hexyl chain, and purine core. This specific structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C28H35N5O2 |
---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
8-[(dibenzylamino)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C28H35N5O2/c1-4-5-6-13-18-33-24(29-26-25(33)27(34)31(3)28(35)30(26)2)21-32(19-22-14-9-7-10-15-22)20-23-16-11-8-12-17-23/h7-12,14-17H,4-6,13,18-21H2,1-3H3 |
InChI Key |
XEQYKOBRQTUGHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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